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Compound of Interest

Compound Name: Butyrylferrocene

CAS No.: 1271-94-9

Cat. No.: B073046 Get Quote

Executive Summary
This guide provides a comprehensive structural and synthetic analysis of Butyrylferrocene
(C₁₄H₁₆FeO), a pivotal organometallic derivative in the ferrocene series. While ferrocene itself

serves as the archetype for sandwich complexes, its acylated derivatives like butyrylferrocene
are critical intermediates in the development of bioorganometallic pharmaceuticals, particularly

for antimalarial and anticancer applications. This document details the synthesis, single-crystal

growth, and X-ray diffraction parameters of the compound, offering a validated protocol for

researchers investigating lipophilic metallocene pharmacophores.

Introduction: The Lipophilic Metallocene
Ferrocene derivatives possess unique electronic and steric properties that make them ideal

bioisosteres for aromatic rings in drug design. The introduction of a butyryl group (–

CO(CH₂)₂CH₃) onto the cyclopentadienyl (Cp) ring serves two critical functions:

Electronic Modulation: The electron-withdrawing carbonyl group alters the redox potential of

the Fe(II)/Fe(III) couple, tuning the oxidative stability required for biological environments.

Lipophilicity Enhancement: Compared to acetylferrocene, the butyryl chain increases the

partition coefficient (logP), facilitating better membrane permeability—a crucial factor for

intracellular drug targets.
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Synthesis & Crystallization Protocol
To obtain high-purity crystals suitable for X-ray diffraction, a modified Friedel-Crafts acylation

protocol is required. This method prioritizes mono-acylation over di-acylation through

stoichiometry control.

Validated Synthesis Workflow
Reaction: Ferrocene + Butyryl Chloride

Butyrylferrocene + HCl

Reagents:

Ferrocene (1.0 eq, recrystallized)

Butyryl Chloride (1.1 eq, freshly distilled)

Aluminum Chloride (AlCl₃, 1.2 eq, anhydrous)

Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic

stir bar, addition funnel, and nitrogen inlet.

Solvation: Dissolve Ferrocene (10 mmol) in 50 mL of anhydrous DCM under nitrogen

atmosphere. Cool to 0°C in an ice bath.

Catalyst Addition: Add AlCl₃ (12 mmol) slowly to the stirring solution. The mixture will darken.

Acylation: Add Butyryl Chloride (11 mmol) dropwise over 20 minutes. Maintain temperature <

5°C to minimize di-acylation.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

TLC (Hexane/Ethyl Acetate 80:20).
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Quenching: Pour the reaction mixture slowly onto 100g of crushed ice/water. Hydrolysis of

the aluminum complex is exothermic.

Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 30 mL).

Combine organic extracts.

Purification: Wash with sat. NaHCO₃, then brine. Dry over MgSO₄. Evaporate solvent.[1][2]

Purify via column chromatography (Silica gel, Hexane

5% EtOAc/Hexane).

Crystallization for XRD[1]
Method: Slow Evaporation[1]

Solvent System: Diethyl ether / n-Pentane (1:1 v/v)

Procedure: Dissolve 50 mg of purified Butyrylferrocene in 5 mL of the solvent mixture in a

scintillation vial. Cap loosely with perforated parafilm. Store at 4°C in a vibration-free

environment.

Result: Yellow rod-like crystals appear within 48-72 hours.

Crystallographic Characterization
The following data is derived from the definitive structural analysis by Hosten & Betz (2020).

Crystal Data Summary
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Parameter Value

Empirical Formula C₁₄H₁₆FeO

Formula Weight 256.12 g/mol

Crystal System Orthorhombic

Space Group (No.[3][4] 19)

Temperature 200(2) K

Z (Formulas per unit cell) 4

Calculated Density 1.457 g/cm³

Unit Cell Dimensions
Axis Length (Å) Angle (°)

a 5.6954(3) 90

b 10.0307(6) 90

c 20.4422(14) 90

Volume 1167.84(12) Å³ -

Molecular Geometry & Conformation
Sandwich Architecture: The iron atom is coordinated between two cyclopentadienyl rings.[5]

[6][7] The Fe-centroid distances are typical for ferrocenes, with the Fe atom displaced by

approximately 1.65 Å from the Cp ring planes.

Ring Conformation: The Cp rings exhibit a nearly eclipsed conformation, which is

energetically favorable in the solid state due to packing forces, despite the steric bulk of the

butyryl group.

Side Chain Orientation: The butyryl chain adopts an extended conformation, minimizing

steric clash with the proximal Cp ring protons. The carbonyl oxygen lies coplanar with the

substituted Cp ring, allowing for conjugation between the
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-system of the ring and the carbonyl group.

Visualization of Structural Logic
Synthesis & Crystallization Logic Flow
The following diagram illustrates the critical decision points in the synthesis to ensure mono-

substitution and high crystal quality.
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Caption: Logical workflow for the synthesis and isolation of single-crystal Butyrylferrocene.
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Structural Hierarchy & Packing
This diagram details the intermolecular forces that stabilize the crystal lattice.
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Caption: Hierarchical breakdown of intra- and intermolecular forces defining the P212121

lattice.

Pharmaceutical Relevance
The structural data of butyrylferrocene is not merely academic; it underpins the design of

"ferrocene-hybrid" drugs.

Lipophilicity Tuning: The butyryl chain extends the lipophilic surface area of the molecule. In

drug development, this modification is used to adjust the logP value to an optimal range

(typically 2-4) for crossing the blood-brain barrier or penetrating parasitic membranes (e.g.,

in Plasmodium falciparum).

Chirality & Space Groups: Butyrylferrocene crystallizes in a chiral space group (
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) despite the molecule itself being achiral (unless the Cp ring is further substituted). This
spontaneous resolution or packing preference is significant when designing chiral ferrocenyl
ligands for asymmetric catalysis or stereoselective drug binding.

Metabolic Stability: The acylation of the Cp ring deactivates it towards oxidative metabolism

compared to alkylferrocenes, potentially prolonging the half-life of the pharmacophore in

vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073046#crystal-structure-of-butyrylferrocene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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